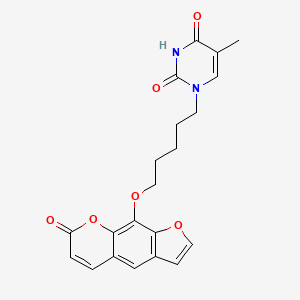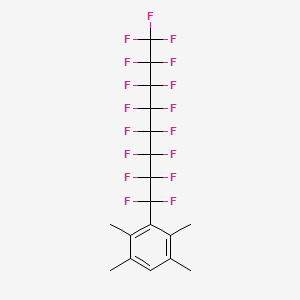![molecular formula C9H18OS2Si B14433840 {[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane CAS No. 77149-44-1](/img/structure/B14433840.png)
{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane is a chemical compound known for its unique structure and properties This compound features a butadiene backbone substituted with methylsulfanyl groups and an oxy(trimethyl)silane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane typically involves the reaction of butadiene derivatives with methylsulfanyl groups and trimethylsilyl reagents. The reaction conditions often include the use of catalysts such as palladium or platinum complexes to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced butadiene derivatives, and various substituted silanes.
Aplicaciones Científicas De Investigación
{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which {[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane exerts its effects involves interactions with various molecular targets. The methylsulfanyl groups can participate in nucleophilic or electrophilic reactions, while the trimethylsilyl group can stabilize reactive intermediates. These interactions can modulate biochemical pathways and influence the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Vinyl chloride: A similar compound with a vinyl group instead of the butadiene backbone.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a silyl group and a butadiene-like structure.
Uniqueness
{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane is unique due to the presence of both methylsulfanyl and trimethylsilyl groups, which confer distinct reactivity and stability compared to other similar compounds. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
| 77149-44-1 | |
Fórmula molecular |
C9H18OS2Si |
Peso molecular |
234.5 g/mol |
Nombre IUPAC |
4,4-bis(methylsulfanyl)buta-1,3-dien-2-yloxy-trimethylsilane |
InChI |
InChI=1S/C9H18OS2Si/c1-8(10-13(4,5)6)7-9(11-2)12-3/h7H,1H2,2-6H3 |
Clave InChI |
YHBIHFLYEDXSHC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=C)C=C(SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)




![([1,1'-Biphenyl]-2,6-diyl)dimethanethiol](/img/structure/B14433807.png)
![[(Tetradecan-2-yl)tellanyl]benzene](/img/structure/B14433810.png)


